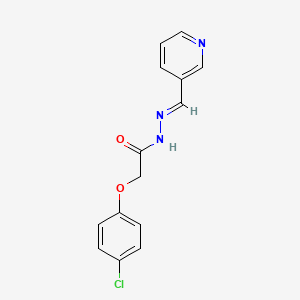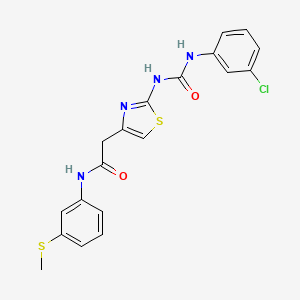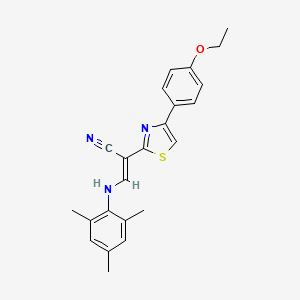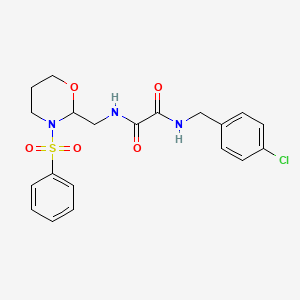
(4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-yl)(4-(thiophen-3-yl)piperidin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of related compounds involves multi-step chemical reactions starting from basic organic or inorganic precursors. For instance, Kumar et al. (2004) detailed the synthesis of a compound with potential as an imaging agent for CB(1) receptors, which includes steps such as the reaction of alcohol with 11CMeOTf at 60°C, showing the complex nature of synthesizing such advanced molecules.
Molecular Structure Analysis
The structural analysis of similar compounds often involves X-ray crystallography and spectroscopy. For example, Lakshminarayana et al. (2009) presented a detailed molecular structure analysis of a complex methanone, highlighting the importance of X-ray diffraction studies in understanding the compound's crystalline structure and intermolecular interactions (Lakshminarayana et al., 2009).
Chemical Reactions and Properties
Chemical reactions involving such compounds can be varied, involving nucleophilic substitutions, electrophilic additions, and more. The reactivity often depends on the functional groups present in the molecule. For example, the synthesis and characterization of novel pyridine derivatives by Feng (2011) illustrate the complexity and diversity of chemical reactions these compounds can undergo, such as three-component reactions (Feng, 2011).
Physical Properties Analysis
The physical properties, including melting point, solubility, and crystalline structure, can be determined through various analytical techniques. Karthik et al. (2021) described the analysis of thermal, optical, and structural properties of a related compound, showing the detailed examination required to fully understand these molecules' physical characteristics (Karthik et al., 2021).
Chemical Properties Analysis
The chemical properties such as acidity, basicity, reactivity with various reagents, and stability under different conditions are crucial for understanding the compound's potential applications and behavior in reactions. Research like that conducted by Girgis et al. (2011), exploring the vasorelaxant properties and molecular modeling of pyranopyridine carbonitriles, highlights the intricate relationship between chemical structure and properties, such as reactivity and biological activity (Girgis et al., 2011).
Scientific Research Applications
Isomorphous Structures and Exchange Rules
Research by Swamy et al. (2013) on isomorphous methyl- and chloro-substituted heterocyclic analogues demonstrates the chlorine-methyl exchange rule. This study provides insights into the structural analysis of compounds with complex heterocyclic systems, potentially relevant to understanding the structural properties of similar compounds (V. Rajni Swamy et al., 2013).
Antimicrobial Activities
A study by Okasha et al. (2022) on the crystal structure and antimicrobial activity of a pyran derivative outlines the synthesis method and biological applications. This research shows the compound's effective antimicrobial properties, suggesting similar compounds could be explored for antimicrobial uses (R. M. Okasha et al., 2022).
Enzyme Inhibition and Molecular Docking
Cetin et al. (2021) evaluated thiophene-based heterocyclic compounds for their enzyme inhibitory activities and conducted molecular docking analysis. Such studies are crucial for drug discovery and understanding the interaction between compounds and biological targets, which could be relevant for similar compounds (A. Cetin et al., 2021).
Synthesis and Characterization
Research on the synthesis and characterization of related compounds offers insights into chemical synthesis techniques and the potential biological activities of structurally related compounds. For instance, the work by Feng (2011) on synthesizing a dicarbonitrile pyridine derivative highlights the importance of structural analysis in developing compounds with specific properties (Wu Feng, 2011).
properties
IUPAC Name |
[4-(2-methoxyphenyl)oxan-4-yl]-(4-thiophen-3-ylpiperidin-1-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27NO3S/c1-25-20-5-3-2-4-19(20)22(9-13-26-14-10-22)21(24)23-11-6-17(7-12-23)18-8-15-27-16-18/h2-5,8,15-17H,6-7,9-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UVSZXMHRODQMFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C(=O)N3CCC(CC3)C4=CSC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27NO3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(4-chlorophenyl)sulfanyl]-N-(4-cyclohexylphenyl)acetamide](/img/structure/B2498823.png)
![8-{[(1E)-2-(4-methoxyphenyl)-1-azavinyl]amino}-7-[(4-bromophenyl)methyl]-3-met hyl-1,3,7-trihydropurine-2,6-dione](/img/structure/B2498824.png)
![Ethyl 2-[4-(1,3-benzodioxol-5-ylamino)quinazolin-2-yl]sulfanylacetate](/img/structure/B2498825.png)
![3-amino-N-(1-phenylethyl)-6-(4-pyridinyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2498827.png)
![Allyl 2,9-diazaspiro[5.5]undecane-2-carboxylate hydrochloride](/img/structure/B2498830.png)

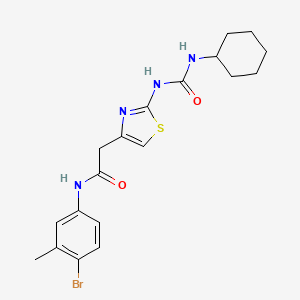
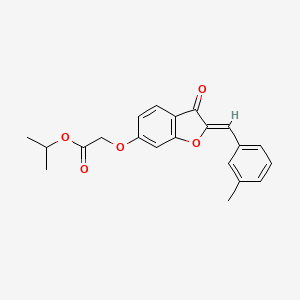
![6-(4-fluorophenyl)-N-(3-methoxyphenyl)-3-methylimidazo[2,1-b][1,3]thiazole-2-carboxamide](/img/structure/B2498836.png)
